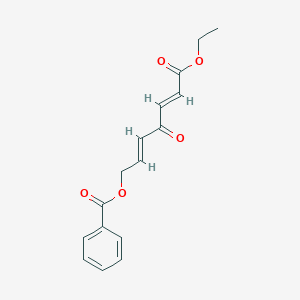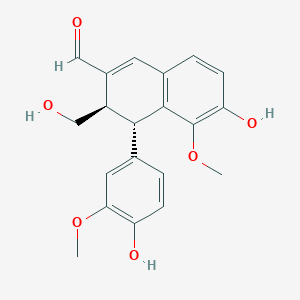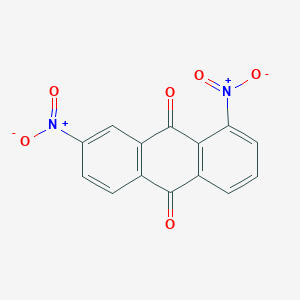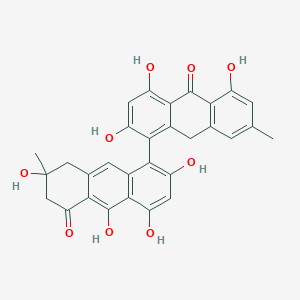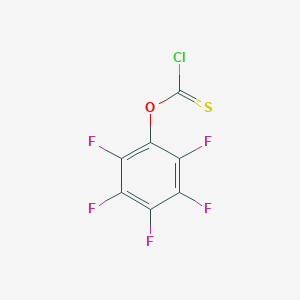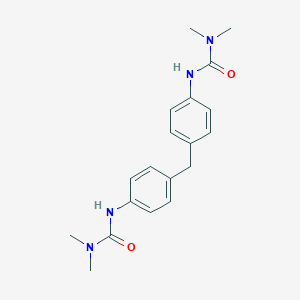![molecular formula C7H7NO B161499 4-Methyl-4h-furo[3,2-b]pyrrole CAS No. 132120-22-0](/img/structure/B161499.png)
4-Methyl-4h-furo[3,2-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4h-furo[3,2-b]pyrrole (MFP) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. MFP is a cyclic pyrrole that contains a furan ring fused to a pyrrole ring with a methyl group attached to the pyrrole ring. This molecule has shown promising results in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Wirkmechanismus
The mechanism of action of 4-Methyl-4h-furo[3,2-b]pyrrole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells and bacteria. 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. Additionally, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and cell division.
Biochemische Und Physiologische Effekte
4-Methyl-4h-furo[3,2-b]pyrrole has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes involved in cancer progression. In bacterial cells, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit cell growth, induce cell death, and disrupt bacterial DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methyl-4h-furo[3,2-b]pyrrole in lab experiments include its relatively simple synthesis method, its potential as a versatile building block for the synthesis of other compounds, and its potential as a therapeutic agent for various diseases. However, the limitations of using 4-Methyl-4h-furo[3,2-b]pyrrole in lab experiments include its low solubility in water, its potential toxicity, and the lack of a complete understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Methyl-4h-furo[3,2-b]pyrrole. One potential direction is the synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole derivatives with improved solubility and bioavailability for use in medicinal chemistry. Another potential direction is the development of 4-Methyl-4h-furo[3,2-b]pyrrole-based materials for use in electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-4h-furo[3,2-b]pyrrole and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole can be achieved through various methods, including the reaction of furan with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of furan with a pyrrole derivative in the presence of a palladium catalyst. However, the most commonly used method for the synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole is the reaction of 4-methylpyrrole with furan in the presence of a strong acid catalyst such as trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4h-furo[3,2-b]pyrrole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit biological activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Methyl-4h-furo[3,2-b]pyrrole has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, 4-Methyl-4h-furo[3,2-b]pyrrole has been studied for its potential as an antibacterial agent, as it has been shown to exhibit activity against both gram-positive and gram-negative bacteria.
Eigenschaften
CAS-Nummer |
132120-22-0 |
|---|---|
Produktname |
4-Methyl-4h-furo[3,2-b]pyrrole |
Molekularformel |
C7H7NO |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
4-methylfuro[3,2-b]pyrrole |
InChI |
InChI=1S/C7H7NO/c1-8-4-2-7-6(8)3-5-9-7/h2-5H,1H3 |
InChI-Schlüssel |
NCZRISKQRHFNSG-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CO2 |
Kanonische SMILES |
CN1C=CC2=C1C=CO2 |
Synonyme |
4H-Furo[3,2-b]pyrrole,4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



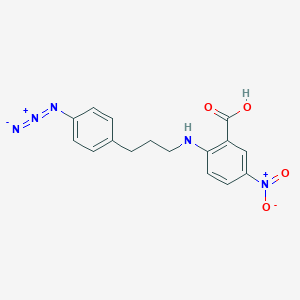

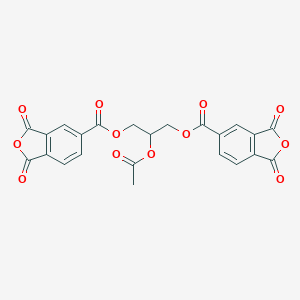
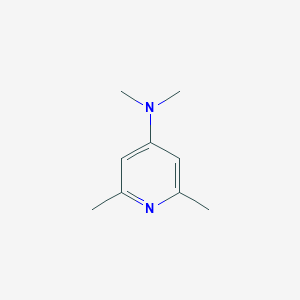
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
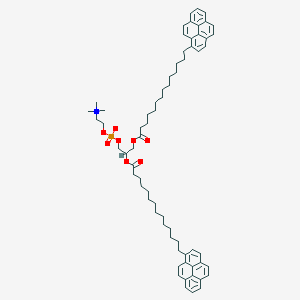
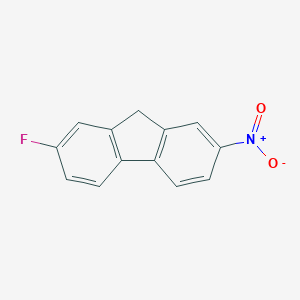
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
